molecular formula C12H19N5 B13351046 2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine

2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine

Cat. No.: B13351046
M. Wt: 233.31 g/mol
InChI Key: JYXGZDZNEUMPTJ-UHFFFAOYSA-N
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Description

2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrimidine ring and a hexahydropyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, which may result in therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with a nitrogen atom.

    Pyrimidine: Similar to pyridine but with two nitrogen atoms in the ring.

    Indole: A bicyclic structure with a benzene ring fused to a pyrrole ring.

Uniqueness

What sets 2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine apart is its unique combination of a pyrimidine ring and a hexahydropyrrolo[3,4-c]pyrrole moiety

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

2-methyl-6-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrimidin-4-amine

InChI

InChI=1S/C12H19N5/c1-8-14-11(13)3-12(15-8)17-6-9-4-16(2)5-10(9)7-17/h3,9-10H,4-7H2,1-2H3,(H2,13,14,15)

InChI Key

JYXGZDZNEUMPTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CC3CN(CC3C2)C)N

Origin of Product

United States

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